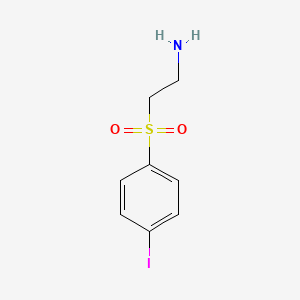

2-(4-Iodobenzenesulfonyl)ethan-1-amine

CAS No.:

Cat. No.: VC17808441

Molecular Formula: C8H10INO2S

Molecular Weight: 311.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10INO2S |

|---|---|

| Molecular Weight | 311.14 g/mol |

| IUPAC Name | 2-(4-iodophenyl)sulfonylethanamine |

| Standard InChI | InChI=1S/C8H10INO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 |

| Standard InChI Key | KYUONLMABVTFLO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)CCN)I |

Introduction

Chemical Identity and Structural Characteristics

2-(4-Iodobenzenesulfonyl)ethan-1-amine (IUPAC name: 2-[(4-iodophenyl)sulfonyl]ethanamine) consists of an ethanamine backbone substituted at the C2 position with a 4-iodobenzenesulfonyl group. Key features include:

-

Molecular formula:

-

Molecular weight: 311.14 g/mol (calculated from atomic masses)

-

Structural motifs:

-

A sulfonamide bridge () linking the benzene ring to the ethylamine chain.

-

A para-substituted iodine atom on the benzene ring, influencing electronic and steric properties.

-

The iodine atom enhances polarizability, enabling potential halogen bonding interactions in biological systems . The sulfonamide group confers acidity to the N–H proton (), making it susceptible to deprotonation under physiological conditions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Sulfonylation: React 4-iodobenzenesulfonyl chloride with ethanolamine in the presence of a base (e.g., triethylamine):

-

Reduction: Reduce the hydroxyl group to an amine using agents like lithium aluminum hydride (LiAlH):

This method aligns with protocols for analogous arylsulfonamides .

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.

-

Spectroscopic data:

Physicochemical Properties

The iodine atom contributes to higher molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing blood-brain barrier permeability .

Applications in Drug Development

Lead Optimization Strategies

-

Halogen bonding: Iodine’s polarizability improves binding entropy in hydrophobic pockets .

-

Metabolic stability: Compared to chlorine/bromine, iodine’s larger size reduces oxidative metabolism by cytochrome P450 enzymes .

Toxicity and ADME Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume